6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 874830-60-1) is a heterocyclic compound with the molecular formula C₉H₄ClF₃N₂O₂ and a molecular weight of 264.59 g/mol . Its structure features a chlorine substituent at position 6, a trifluoromethyl group at position 2, and a carboxylic acid at position 3 of the imidazo[1,2-a]pyridine core. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in synthesizing enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBXNXQRWKNKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158606 | |
| Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874830-60-1 | |
| Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874830-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclocondensation reaction of a trifluoromethyl-containing building block with appropriate precursors . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C9H4ClF3N2O2
- Molecular Weight : 220.58 g/mol
- IUPAC Name : 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its imidazole ring structure is known to interact with various biological targets, making it a candidate for drug development.
Case Studies
- Antimicrobial Activity : Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties. A study demonstrated that modifications to the trifluoromethyl group can enhance the antibacterial efficacy against resistant strains of bacteria .
- Anticancer Research : Compounds containing the imidazo[1,2-a]pyridine scaffold have been evaluated for their anticancer properties. In vitro studies indicated that 6-chloro derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis .
Biological Assays
The compound is utilized in various biological assays to evaluate its pharmacological effects. For instance, it has been tested for its ability to inhibit specific enzymes that are crucial in disease pathways, including kinases involved in cancer progression.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further chemical modifications, leading to the creation of novel compounds with tailored biological activities.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1018828-69-7)
- Molecular Formula : C₉H₅F₃N₂O₂
- Molecular Weight : 230.14 g/mol
- Key Differences: The trifluoromethyl group is at position 6 instead of position 2.
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1355171-48-0)
Derivatives with Modified Functional Groups
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate (CAS: 138642-97-4)
- Molecular Formula : C₈H₅ClN₂O₂·xH₂O
- Molecular Weight : 196.59 g/mol (anhydrous)
- Key Differences : Lacks the trifluoromethyl group. The absence of CF₃ reduces lipophilicity (logP) and metabolic stability, making it less suitable for blood-brain barrier penetration .
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
- Molecular Formula : C₁₅H₁₁Cl₂N₃O
- Molecular Weight : 320.17 g/mol
- Key Differences : The trifluoromethyl and carboxylic acid groups are replaced with a 4-chlorophenyl and acetamide moiety. This modification increases molecular weight and alters hydrogen-bonding capacity, impacting solubility and target selectivity .
Nitro-Substituted Analogues
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b)
- Molecular Formula : C₂₁H₁₄N₃O₄F₃S
- Molecular Weight : 485.41 g/mol
- Key Differences : Introduction of a nitro group at position 3 and a tosylmethyl group at position 2. The nitro group is strongly electron-withdrawing, increasing reactivity in nucleophilic substitution reactions compared to the carboxylic acid derivative .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound (CAS 874830-60-1) | 264.59 | 2.1 | Slightly soluble | -COOH, -CF₃, -Cl |
| 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 230.14 | 1.8 | Moderate | -COOH, -CF₃ |
| 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate | 196.59 | 0.9 | High | -COOH, -Cl |
| 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 264.59 | 2.3 | Low | -COOH, -CF₃, -Cl |
- Key Insights: The trifluoromethyl group in the target compound enhances metabolic resistance compared to non-CF₃ analogues . Carboxylic acid derivatives generally exhibit higher aqueous solubility than nitro or acetamide variants .
Biological Activity
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 874830-60-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C9H4ClF3N2O2
- Molecular Weight : 220.58 g/mol
- Appearance : White to off-white solid
- Purity : ≥97% (HPLC)
This compound is characterized by the presence of a carboxylic acid functional group, which plays a crucial role in its biological interactions.
Anti-inflammatory Effects
Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound effectively inhibited cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The half-maximal inhibitory concentrations (IC50) for these compounds against COX-1 and COX-2 were reported to be in the low micromolar range, indicating potent anti-inflammatory activity .
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These findings suggest that the imidazo[1,2-a]pyridine scaffold can be optimized for enhanced anti-inflammatory activity through structural modifications.
CRF(1) Receptor Antagonism
Another significant biological activity of this compound is its role as a potent antagonist of the corticotropin-releasing factor receptor type 1 (CRF(1)R). A study identified a series of compounds based on the imidazo[1,2-a]pyridine structure that demonstrated high binding affinity and selectivity towards CRF(1)R, which is implicated in stress response and anxiety disorders .
The optimization of these compounds led to enhanced antagonistic effects, showcasing the potential therapeutic applications in treating anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for the development of more effective derivatives of imidazo[1,2-a]pyridine compounds. The presence of electron-withdrawing groups like trifluoromethyl and chlorine at specific positions has been shown to enhance biological activity by improving binding affinity to target receptors and enzymes .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Anti-cancer Activity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Neuroprotective Effects : Research has indicated that certain imidazo[1,2-a]pyridine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, and what reagents are critical for functional group installation?
The synthesis typically involves a multi-step approach:
- Core Formation : Cyclocondensation of 3-amino-6-chloropyridine derivatives with α-haloketones (e.g., 1,3-dichloroacetone) under reflux in polar aprotic solvents like 1,2-dimethoxyethane .
- Trifluoromethyl Introduction : Electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., using CF₃Cu reagents) at the C2 position .
- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl carboxylates) under acidic or basic conditions. Potassium permanganate or chromium trioxide in aqueous media may oxidize methyl groups to carboxylic acids .
Critical Reagents : Sodium benzenesulfinate for sulfonation, phosphoryl trichloride for formylation, and Pd/C for hydrogenation .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Spectroscopic Analysis :
- NMR : H and C NMR verify substituent positions (e.g., trifluoromethyl at C2, carboxylic acid at C3). The deshielded C3 proton appears as a singlet due to neighboring electron-withdrawing groups .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
- Chromatography : TLC or HPLC monitors reaction progress; silica gel chromatography purifies intermediates .
- Elemental Analysis : Validates stoichiometry, particularly for halogen (Cl) and fluorine (CF₃) content .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact due to potential toxicity .
- Waste Disposal : Segregate halogenated waste and coordinate with certified agencies for incineration or chemical neutralization .
- Emergency Measures : Immediate rinsing with water for eye/skin exposure; consult SDS for spill management (e.g., absorb with vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the trifluoromethylation step?
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with ligands like Xantphos to enhance CF₃ coupling efficiency .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to balance reaction rate and byproduct formation .
- Temperature Control : Gradual heating (50–80°C) minimizes decomposition of thermally sensitive intermediates .
- Monitoring Tools : In-situ FTIR or GC-MS tracks trifluoromethyl group incorporation and side reactions .
Q. What computational methods are suitable for predicting the physicochemical properties or reactivity of this compound?
- Molecular Dynamics (MD) : Simulates solvation effects and stability in aqueous/organic matrices .
- DFT Calculations : Predicts pKa (carboxylic acid group: ~2.5–3.5), LogP (~2.1–2.5), and nucleophilic/electrophilic sites for derivatization .
- Docking Studies : Models interactions with biological targets (e.g., enzymes) to guide SAR for antimicrobial or anticancer applications .
Q. How can structural modifications enhance the compound’s bioactivity while retaining its core scaffold?
- Substituent Variation :
- Hybrid Molecules : Conjugate with triazole or thiadiazole moieties to exploit synergistic antibacterial effects .
Q. How should researchers address contradictory data in literature regarding reaction yields or byproduct formation?
- Reproducibility Checks : Replicate protocols from independent sources (e.g., PubChem vs. patent methods) .
- Byproduct Identification : Use LC-MS or HRMS to detect sulfonated or hydroxylated derivatives arising from solvent interactions .
- Conditional Adjustments : Optimize stoichiometry (e.g., 1.2 eq. CF₃ reagent) or purge oxygen to suppress radical side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
